Endoxifen Hydrochloride is the hydrochloride salt of Endoxifen, a compound classified as a selective estrogen receptor modulator (SERM). [] It is a key active metabolite of the drug Tamoxifen, widely used in breast cancer treatment. [, , ] Endoxifen exhibits a significantly higher binding affinity to estrogen receptors compared to Tamoxifen. [, ] This characteristic makes it a promising candidate for further research in estrogen receptor-positive breast cancer, especially in cases exhibiting resistance to traditional therapies like aromatase inhibitors or Tamoxifen itself. [, , ]
Endoxifen hydrochloride is a potent metabolite of tamoxifen, a drug widely used in the treatment of estrogen receptor-positive breast cancer. It is recognized for its significantly higher anti-estrogenic activity compared to tamoxifen itself, making it a focal point in breast cancer therapy. Endoxifen is primarily formed through the metabolism of tamoxifen by cytochrome P450 enzymes, particularly CYP2D6, which converts tamoxifen into this active form. The compound has garnered attention not only for its therapeutic potential but also for its complex pharmacokinetics and metabolism.
Endoxifen hydrochloride is classified as a selective estrogen receptor modulator (SERM). It operates by binding to estrogen receptors in breast tissue, thereby inhibiting the growth-promoting effects of estrogen on these tissues. As a derivative of tamoxifen, endoxifen is synthesized from various precursors that involve multiple chemical transformations. The compound's significance lies in its ability to overcome some of the limitations associated with tamoxifen therapy, particularly in patients with specific genetic polymorphisms affecting drug metabolism.
The synthesis of endoxifen hydrochloride can be achieved through several methods. A notable approach involves the use of substituted benzoic acid derivatives as starting materials. The synthesis typically includes the following steps:
The molecular structure of endoxifen hydrochloride can be represented as follows:
The structure features a phenolic group, an ethoxy side chain, and a double bond that contributes to its biological activity. The stereochemistry is critical; the Z-isomer exhibits greater potency than its E counterpart due to its more favorable binding conformation at the estrogen receptor .
Endoxifen undergoes various chemical reactions that contribute to its pharmacological profile:
These reactions highlight the importance of metabolic enzymes like CYP2D6 in determining therapeutic efficacy and patient response .
Endoxifen exerts its therapeutic effects primarily through competitive inhibition at estrogen receptors. The mechanism involves:
This mechanism underscores the importance of endoxifen in managing hormone-dependent tumors and highlights ongoing research into personalized medicine approaches based on metabolic profiling .
These properties are crucial for formulation development and ensuring bioavailability in clinical settings .
Endoxifen hydrochloride has several scientific applications:
Endoxifen hydrochloride (4-hydroxy-N-desmethyltamoxifen HCl) exists as geometric isomers around its ethylene bond, with the Z-isomer being the biologically active form. Differentiation of Z- and E-isomers is critical due to their divergent pharmacological activities: the Z-isomer is a potent anti-estrogen, while the E-isomer exhibits weak estrogenic effects [1] [5]. Two-dimensional nuclear magnetic resonance (2D NMR) techniques, particularly rotating-frame nuclear Overhauser effect spectroscopy (ROESY), unequivocally confirmed the Z-configuration. Key spatial correlations observed include:
High-resolution liquid chromatography–mass spectrometry (LC–MS) with time-of-flight (TOF) detection complements NMR by enabling precise mass determination and isomer separation. The Z- and E-isomers exhibit distinct retention times (11.2 min and 12.1 min, respectively) using a phenyl-hexyl column with a methanol/water gradient containing 10 mM ammonium formate (pH 4.3). The E-isomer is identified as the major impurity in Z-endoxifen drug substance, with accurate mass confirmation at m/z 374.2226 for both isomers [1] [5] [8].
Table 1: Key NMR Proton Correlations for Endoxifen Isomers
Proton Pair | NOE Observation (Z-Isomer) | NOE Observation (E-Isomer) |
---|---|---|
H19/H20 ↔ H9/H13 | Strong correlation | Absent |
H8 ↔ H5/H6 | Moderate correlation | Absent |
Phenolic OH ↔ H9/H13 | Weak correlation | Not detected |
Endoxifen is primarily synthesized in vivo via hepatic metabolism of tamoxifen, with CYP2D6 serving as the rate-limiting enzyme for Z-endoxifen production. The metabolic pathway involves:
Genetic polymorphisms in CYP2D6 significantly impact endoxifen yields. Poor metabolizers (PMs) with CYP2D6 null alleles (e.g., *3, *4, *5, *6) exhibit endoxifen plasma concentrations 75–85% lower than extensive metabolizers (EMs) [3] [9]. Concomitant use of CYP2D6 inhibitors (e.g., paroxetine) reduces endoxifen levels to those observed in PMs, compromising therapeutic efficacy in breast cancer treatment [3] [9].
In vitro synthesis employs recombinant CYP enzymes or human liver microsomes, but yields are limited by enzyme kinetics and co-factor requirements. Alternative chemical synthesis routes include:
Table 3: CYP2D6 Phenotypes and Endoxifen Production
CYP2D6 Phenotype | Allelic Variants | Endoxifen Concentration (nM) |
---|---|---|
Poor Metabolizer (PM) | 3/4, 4/4, 5/6 | 10–25 |
Intermediate Metabolizer (IM) | 10/10, 17/17 | 40–60 |
Extensive Metabolizer (EM) | 1/1, 1/2 | 80–100 |
Ultrarapid Metabolizer (UM) | Gene duplications | 120–180 |
Industrial-scale purification of Z-endoxifen HCl faces three major challenges:1. Chromatographic Resolution: The Z- and E-isomers exhibit similar hydrophobicity, requiring optimized HPLC conditions. Baseline separation is achieved using:- Stationary phase: Luna Phenyl-Hexyl column (3 μm, 150 × 4.6 mm)- Mobile phase: Gradient of methanol/10 mM ammonium formate (pH 4.3)- Flow rate: 1.0 mL/min with UV detection at 243 nm [1] [5] [8]
Isomer Interconversion: During processing, acid-catalyzed isomerization occurs via protonation of the olefinic bond. Maintaining pH <5 and temperatures <25°C minimizes this conversion. Solid-state stability is superior to solutions, but mechanical stress (e.g., milling) can accelerate degradation [1] [5].
Metabolite Interference: Synthetic mixtures contain structurally similar impurities:
Table 4: HPLC Resolution of Endoxifen Isomers and Metabolites
Compound | Retention Time (min) | Mass Transition (m/z) |
---|---|---|
Z-Endoxifen | 5.79 | 374.3 → 58.0 |
E-Endoxifen | 6.15 | 374.3 → 58.0 |
Endoxifen glucuronide | 4.32 | 550.3 → 374.3 |
Norendoxifen | 5.12 | 360.3 → 58.0 |
4′-Hydroxy endoxifen | 6.41 | 390.3 → 72.0 |
CAS No.: 3066-75-9
CAS No.: 13966-05-7
CAS No.:
CAS No.:
CAS No.:
CAS No.: